
ニシンZ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nisin Z is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis. It is a variant of nisin, differing by a single amino acid substitution. Nisin Z is widely recognized for its potent antimicrobial properties, particularly against Gram-positive bacteria. It is commonly used as a food preservative due to its ability to inhibit the growth of foodborne pathogens and spoilage organisms .
科学的研究の応用
Nisin Z has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: Nisin Z is employed in research on bacterial resistance mechanisms and the development of new antimicrobial agents.
Medicine: It has potential therapeutic applications, including the treatment of infections caused by antibiotic-resistant bacteria and as an anti-cancer agent due to its selective cytotoxicity towards cancer cells
Industry: Nisin Z is extensively used in the food industry as a natural preservative. .
作用機序
Target of Action
Nisin Z, a variant of nisin, is a small cationic peptide that primarily targets Gram-positive bacteria . Its primary target is lipid II , an essential precursor in peptidoglycan biosynthesis . Lipid II is a molecule found in the cell membrane of bacteria and plays a crucial role in cell wall synthesis .
Mode of Action
Nisin Z exhibits a dual mode of action . It binds to lipid II on the bacterial membrane, resulting in the inhibition of cell wall synthesis . This binding also leads to the formation of pores in the bacterial cell membrane . The pore formation causes a loss of vital ions and molecules, leading to cell death .
Biochemical Pathways
The interaction of nisin Z with lipid II disrupts the biochemical pathways involved in cell wall synthesis . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis . Additionally, nisin Z can induce apoptosis and inhibit the outgrowth of bacterial spores .
Pharmacokinetics
It’s known that nisin z is heat stable at acidic ph and shows a bactericidal mode of action against certain bacteria .
Result of Action
The result of nisin Z’s action is the death of the targeted bacterial cells . By inhibiting cell wall synthesis and forming pores in the cell membrane, nisin Z causes the cells to lose vital ions and molecules, leading to cell death . In addition, nisin Z has been found to induce selective toxicity and negatively affect the energy metabolism of certain cells .
Action Environment
The effectiveness of nisin Z is often affected by environmental factors such as pH, temperature, food composition, structure, and food microbiota . For instance, the action of nisin Z is optimal at pH 6.0 and is significantly reduced by di- and trivalent cations . Moreover, nisin Z is more soluble and stable at a pH above 6 compared to nisin A .
生化学分析
Biochemical Properties
Nisin Z interacts with various enzymes, proteins, and other biomolecules. It is a 3.5-kDa polypeptide with antimicrobial activity . Its gene, nisZ, has been cloned and its nucleotide sequence was found to be identical to that of the precursor nisin gene apart from a single mutation resulting in the substitution His27Asn in the mature polypeptide .
Cellular Effects
Nisin Z has significant effects on various types of cells and cellular processes. As an antimicrobial peptide, it inhibits the growth of other bacteria . Its antimicrobial activity enhances food safety and shelf life by combating pathogens such as Listeria monocytogenes .
Molecular Mechanism
Nisin Z exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The His27Asn substitution in nisin Z indicates that it has a similar structure to nisin .
Metabolic Pathways
Nisin Z is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Nisin Z is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Nisin Z is produced through fermentation using Lactococcus lactis strains. The production process involves cultivating the bacteria in a suitable growth medium, typically containing glucose or other carbon sources. The fermentation is carried out under controlled conditions, including pH, temperature, and aeration, to optimize nisin Z yield. The peptide is then purified using techniques such as salting-out, ultrafiltration, and chromatography .
Industrial Production Methods: Industrial production of nisin Z involves large-scale fermentation in bioreactors. The process is designed to maintain high cell density and continuous growth of Lactococcus lactis. This is achieved by using a membrane bioreactor system that allows for the removal of inhibitory by-products like lactic acid, thus enhancing nisin Z productivity. Genetic modifications to the bacterial strains can further improve yield and efficiency .
化学反応の分析
Types of Reactions: Nisin Z undergoes several types of chemical reactions, including:
Oxidation: Nisin Z can be oxidized, leading to the formation of disulfide bonds that stabilize its structure.
Reduction: Reduction reactions can break these disulfide bonds, altering the peptide’s conformation and activity.
Substitution: Nisin Z can participate in substitution reactions, particularly involving its amino acid residues.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to oxidize nisin Z.
Reducing Agents: Dithiothreitol and beta-mercaptoethanol are used for reduction reactions.
Substitution Reactions: These can occur under various conditions, often involving specific enzymes or chemical catalysts.
Major Products Formed: The major products formed from these reactions include modified nisin Z peptides with altered antimicrobial properties. These modifications can enhance or reduce the peptide’s activity depending on the nature of the reaction .
類似化合物との比較
Nisin Z is similar to other nisin variants, such as nisin A, but it has unique properties that make it more effective in certain applications:
Nisin A: Differs from nisin Z by a single amino acid substitution (histidine in nisin A vs. asparagine in nisin Z). .
Other Lantibiotics: Nisin Z is part of the lantibiotic family, which includes compounds like lacticin and subtilin. .
Nisin Z’s unique properties, such as its enhanced solubility and diffusion, make it a valuable compound for various applications, particularly in the food and pharmaceutical industries.
特性
CAS番号 |
137061-46-2 |
|---|---|
分子式 |
C141H229N41O38S7 |
分子量 |
3331.1 g/mol |
IUPAC名 |
(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12S,15S,21S,22S)-21-[[(2S)-6-amino-2-[[(3S,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(2-amino-2-oxoethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid |
InChI |
InChI=1S/C141H229N41O38S7/c1-24-67(11)103(147)133(211)159-79(27-4)116(194)171-91-57-223-58-92(172-121(199)86(48-65(7)8)166-113(191)72(16)155-136(214)105(68(12)25-2)177-130(91)208)131(209)181-110-77(21)227-60-93(157-102(188)55-150-132(210)97-38-34-44-182(97)140(110)218)126(204)161-81(36-29-32-42-143)118(196)179-107-74(18)224-59-94(158-101(187)54-149-115(193)82(39-45-221-22)162-120(198)85(47-64(5)6)165-111(189)70(14)153-100(186)53-151-134(107)212)127(205)167-88(50-98(145)184)122(200)163-83(40-46-222-23)117(195)160-80(35-28-31-41-142)119(197)180-108-75(19)226-62-96-128(206)168-89(51-99(146)185)123(201)173-95(61-225-76(20)109(139(217)174-96)178-114(192)73(17)156-138(108)216)129(207)170-90(56-183)125(203)176-106(69(13)26-3)137(215)169-87(49-78-52-148-63-152-78)124(202)175-104(66(9)10)135(213)154-71(15)112(190)164-84(141(219)220)37-30-33-43-144/h27,52,63-70,73-77,80-97,103-110,183H,15-16,24-26,28-51,53-62,142-144,147H2,1-14,17-23H3,(H2,145,184)(H2,146,185)(H,148,152)(H,149,193)(H,150,210)(H,151,212)(H,153,186)(H,154,213)(H,155,214)(H,156,216)(H,157,188)(H,158,187)(H,159,211)(H,160,195)(H,161,204)(H,162,198)(H,163,200)(H,164,190)(H,165,189)(H,166,191)(H,167,205)(H,168,206)(H,169,215)(H,170,207)(H,171,194)(H,172,199)(H,173,201)(H,174,217)(H,175,202)(H,176,203)(H,177,208)(H,178,192)(H,179,196)(H,180,197)(H,181,209)(H,219,220)/b79-27-/t67-,68-,69-,70-,73-,74-,75-,76-,77-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92-,93-,94-,95-,96-,97-,103-,104-,105-,106-,107+,108+,109+,110+/m0/s1 |
InChIキー |
PWFSAVZKCGCNRK-RDLXCTAXSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@H](CSC[C@H](C(=O)N1)NC(=O)/C(=C/C)/NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@@H]2[C@@H](SC[C@H](NC(=O)CNC(=O)[C@@H]3CCCN3C2=O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]4[C@@H](SC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]5[C@@H](SC[C@H]6C(=O)N[C@H](C(=O)N[C@@H](CS[C@H]([C@H](C(=O)N6)NC(=O)[C@@H](NC5=O)C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](C(C)C)C(=O)NC(=C)C(=O)N[C@@H](CCCCN)C(=O)O)CC(=O)N)C)C)C)CC(C)C |
正規SMILES |
CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC(=O)N)C)C)C)CC(C)C |
同義語 |
nisin Z |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


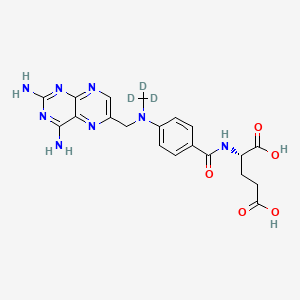
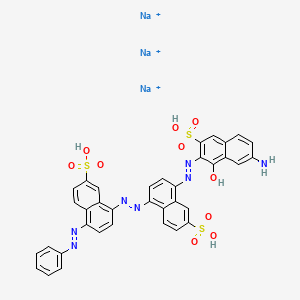
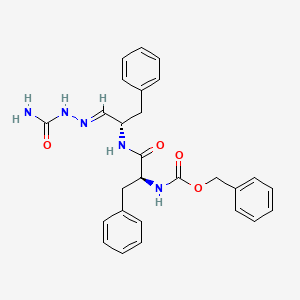
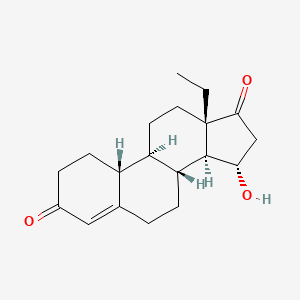
![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)
![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)

![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)
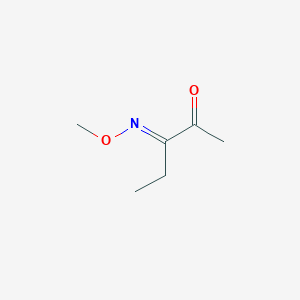
![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)

